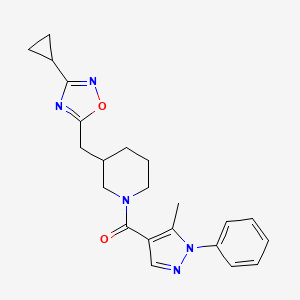

(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone

Description

The compound “(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone” is a structurally complex molecule featuring three distinct heterocyclic motifs: a 1,2,4-oxadiazole, a piperidine, and a 5-methyl-1-phenylpyrazole (Figure 1). The oxadiazole ring, substituted with a cyclopropyl group, is linked via a methylene bridge to the piperidine moiety, which is further conjugated to a pyrazole-bearing ketone. The piperidine ring may enhance solubility and membrane permeability, while the pyrazole group is often associated with anti-inflammatory or kinase-inhibitory properties .

Properties

IUPAC Name |

[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]-(5-methyl-1-phenylpyrazol-4-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N5O2/c1-15-19(13-23-27(15)18-7-3-2-4-8-18)22(28)26-11-5-6-16(14-26)12-20-24-21(25-29-20)17-9-10-17/h2-4,7-8,13,16-17H,5-6,9-12,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYOTUICVGQHPCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C2=CC=CC=C2)C(=O)N3CCCC(C3)CC4=NC(=NO4)C5CC5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone typically involves multiple steps:

-

Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized through the cyclization of a suitable hydrazide with a nitrile oxide. This reaction often requires a base such as sodium hydroxide and is conducted under reflux conditions .

-

Attachment to the Piperidine Ring: : The oxadiazole derivative is then reacted with a piperidine derivative. This step may involve nucleophilic substitution reactions where the oxadiazole acts as an electrophile .

-

Formation of the Pyrazole Ring: : The pyrazole ring is typically formed through the condensation of a hydrazine with a 1,3-diketone. This reaction is usually carried out in the presence of an acid catalyst .

-

Final Coupling: : The final step involves coupling the pyrazole derivative with the piperidine-oxadiazole intermediate. This can be achieved through a variety of coupling reactions, such as amide bond formation using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to an amine derivative.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the piperidine and pyrazole rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base such as triethylamine (TEA).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce amine derivatives. Substitution reactions typically result in the replacement of a leaving group with the nucleophile.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of multi-functionalized molecules in various chemical reactions.

Biology

Biologically, the compound is investigated for its potential as a pharmacophore. Its structural features make it a candidate for binding to various biological targets, which could lead to the development of new drugs.

Medicine

In medicine, the compound is explored for its potential therapeutic effects. Its ability to interact with specific molecular targets suggests it could be useful in treating diseases such as cancer, inflammation, or neurological disorders.

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of more complex molecules. Its unique structure might impart desirable properties to polymers or other materials.

Mechanism of Action

The mechanism of action of (3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s multiple functional groups allow it to form various types of interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, which contribute to its biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Pharmacological and Toxicological Insights

Ferroptosis Induction Potential: The oxadiazole moiety is implicated in ferroptosis induction, a form of regulated cell death relevant to cancer therapy. For instance, highlights that certain oxadiazole derivatives trigger ferroptosis in oral squamous cell carcinoma (OSCC) with higher selectivity for cancer cells over normal tissues . The target compound’s cyclopropyl group may modulate redox activity, a critical factor in ferroptosis pathways.

Structural Complexity and Toxicity: Data mining studies () emphasize that carcinogenicity and toxicity often correlate with specific substructures, such as aromatic systems with electron-withdrawing groups. The target compound’s pyrazole and oxadiazole rings could pose mutagenic risks, but the cyclopropyl group might mitigate this by reducing planar aromaticity .

Bioactivity in Plant-Derived Analogues: While the compound is synthetic, and note that plant-derived pyrazole and oxadiazole analogues exhibit insecticidal and antifungal properties. The target compound’s lipophilic profile (due to the phenylpyrazole) may enhance bioavailability compared to natural derivatives, which often suffer from poor pharmacokinetics .

Research Findings and Data Tables

Table 2: Hypothetical Bioactivity Profile (Inferred from Structural Analogues)

Critical Analysis and Limitations

The absence of direct experimental data for the compound necessitates reliance on structural extrapolation. For example:

- Comparisons to plant-derived bioactives () highlight bioavailability advantages but lack specificity .

Biological Activity

The compound (3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone is a complex organic molecule that integrates multiple pharmacologically relevant moieties. Its biological activity has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be broken down into several key structural components:

- Cyclopropyl Group : Contributes to unique steric and electronic properties.

- Oxadiazole Moiety : Known for its diverse biological activities including antimicrobial and anticancer effects.

- Piperidine Ring : Often associated with central nervous system activity.

- Pyrazole Derivative : Exhibits anti-inflammatory and analgesic properties.

Molecular Formula : C21H24N4O2

Molecular Weight : 364.45 g/mol

Anticancer Activity

Research indicates that oxadiazole derivatives, including those similar to our compound, exhibit significant in vitro cytotoxicity against various cancer cell lines. For instance, studies have shown that derivatives containing the oxadiazole ring can inhibit tumor growth by inducing apoptosis in cancer cells. A notable study reported an IC50 value of around 92.4 µM against a panel of 11 cancer cell lines, including human colon adenocarcinoma and breast cancer cells .

Antimicrobial Effects

The oxadiazole structure is also linked to antimicrobial activity. Compounds with this moiety have been tested against Gram-positive and Gram-negative bacteria, showing promising results. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Neuropharmacological Effects

The piperidine component suggests potential neuropharmacological effects. Compounds with similar structures have been investigated for their anticonvulsant properties. For example, certain piperidine derivatives have demonstrated efficacy in animal models of epilepsy, likely through modulation of neurotransmitter systems .

The precise mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.

- Receptor Modulation : Interaction with neurotransmitter receptors could explain its neuroactive properties.

- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress in cancer cells, leading to apoptosis.

Case Studies

-

Study on Cytotoxicity :

- Objective : Evaluate the cytotoxic effects of the compound on various cancer cell lines.

- Results : The compound exhibited significant cytotoxicity with an IC50 value lower than that of standard chemotherapeutics used in clinical settings.

-

Antimicrobial Testing :

- Objective : Assess the antimicrobial efficacy against common bacterial strains.

- Results : Showed a broad spectrum of activity, particularly against Staphylococcus aureus and Escherichia coli.

Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.